molecular formula C9H17NO3 B13079464 2-(1-Amino-4-methoxycyclohexyl)acetic acid

2-(1-Amino-4-methoxycyclohexyl)acetic acid

Cat. No.: B13079464
M. Wt: 187.24 g/mol
InChI Key: QNWAXQNFDUMBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-4-methoxycyclohexyl)acetic acid is a synthetic cyclohexane derivative of high interest in medicinal chemistry and neuroscience research. This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. The core structure of this molecule, featuring an aminomethyl cyclohexane ring connected to an acetic acid moiety, positions it as a potential analog of gabapentin, a well-established anticonvulsant and neuropathic pain agent. The strategic introduction of a 4-methoxy substituent on the cyclohexane ring is a key modification for structure-activity relationship (SAR) studies. This alteration is intended to modulate the compound's steric profile, electronic distribution, and physiochemical properties compared to the parent structure, potentially leading to differentiated pharmacological activity. Research into similar geminally disubstituted cyclohexane derivatives has shown that such structural changes can significantly impact their anticonvulsant profile and bioavailability. The primary research applications for this compound include serving as a key intermediate in the synthesis of more complex molecules and as a candidate for preclinical evaluation in models of neurological disorders. It can be utilized to probe biological mechanisms related to voltage-gated calcium channels, similar to the proposed mechanism of related compounds. The presence of both amino and carboxyl functional groups makes it a versatile building block for further chemical derivatization, such as the preparation of ester prodrugs to potentially enhance absorption and bioavailability, a strategy successfully employed with related molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1-amino-4-methoxycyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-13-7-2-4-9(10,5-3-7)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12)

InChI Key

QNWAXQNFDUMBAG-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)(CC(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2 1 Amino 4 Methoxycyclohexyl Acetic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available, or easily prepared starting materials. This process involves disconnecting bonds and performing functional group interconversions (FGIs) to identify key synthons and their synthetic equivalents.

Disconnection Strategies for C-C and C-N Bonds

The primary disconnection strategies for 2-(1-amino-4-methoxycyclohexyl)acetic acid involve the cleavage of the C-C and C-N bonds at the quaternary carbon center. A logical disconnection of the bond between the quaternary carbon and the carboxymethyl group (a C-C bond) and the bond between the quaternary carbon and the amino group (a C-N bond) simplifies the structure significantly.

A key approach is to disconnect the α-amino acid moiety, which points towards well-known amino acid syntheses. The disconnection of the C-N bond and the adjacent C-C bond suggests precursors that can introduce the amino and carboxyl functionalities simultaneously or sequentially. This leads to the identification of a cyclohexanone (B45756) precursor as a logical starting point.

DisconnectionBond TypeResulting Synthons
Disconnection 1C-NA carbocation at the 1-position of the cyclohexane (B81311) ring and an amino anion.
Disconnection 2C-C (alpha to COOH)A carbanion equivalent at the 1-position of the 1-aminocyclohexane and a carboxyl cation equivalent.
Combined C-N and C-CBothA cyclohexanone synthon, a cyanide anion synthon, and an ammonia synthon.

Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Functional group interconversions are crucial for manipulating chemical functionalities to facilitate the desired bond formations. In the retrosynthesis of this compound, several FGIs can be envisioned. The primary amino group and the carboxylic acid group are key functionalities that can be derived from other groups. For instance, a nitrile group is a common precursor to a carboxylic acid via hydrolysis. Similarly, an amino group can be introduced through various methods, including reductive amination or from a hydantoin (B18101) intermediate.

The retrosynthetic plan might involve an intermediate such as an α-aminonitrile, which can be formed from a ketone, ammonia, and a cyanide source. This aminonitrile can then be hydrolyzed to the target α-amino acid. This strategy is a hallmark of the Strecker synthesis. Alternatively, a hydantoin ring can serve as a precursor to the α-amino acid structure, which is central to the Bucherer-Bergs reaction and subsequent hydrolysis.

Identification of Key Synthons and Synthetic Equivalents

Based on the disconnection strategies and FGIs, the key synthons for the synthesis of this compound can be identified. A primary and highly logical synthon is the 4-methoxycyclohexanone. This ketone already contains the required carbon skeleton and the methoxy (B1213986) group at the desired position.

The synthons required to build the α-amino acid functionality onto this ketone precursor and their corresponding synthetic equivalents are tabulated below.

SynthonDescriptionSynthetic Equivalent
4-MethoxycyclohexanoneThe core cyclic ketone structure.4-Methoxycyclohexanone
Cyanide anion (-CN)Source of the carboxylic acid carbon.Potassium cyanide (KCN) or Sodium cyanide (NaCN)
Ammonia (NH3)Source of the amino group nitrogen.Ammonium (B1175870) carbonate ((NH4)2CO3) or Ammonia (NH3)

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule from readily available starting materials in a convergent and efficient manner.

Approaches via Cyclohexanone Precursors

A logical and common starting material for the synthesis of this compound is 4-methoxycyclohexanone. This precursor can be prepared from 4-methoxycyclohexanol through oxidation, for instance, using pyridinium chlorochromate in methylene (B1212753) chloride.

A robust and well-established method for the synthesis of α,α-disubstituted amino acids from ketones is the Bucherer-Bergs reaction to form a hydantoin, followed by hydrolysis. alfa-chemistry.comwikipedia.org

The first step is the reaction of 4-methoxycyclohexanone with potassium cyanide (or sodium cyanide) and ammonium carbonate in an aqueous or alcoholic solvent. alfa-chemistry.com This one-pot, multicomponent reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile. The aminonitrile subsequently cyclizes with carbon dioxide (from the decomposition of ammonium carbonate) to yield the spirohydantoin derivative, 5-(4-methoxycyclohexyl)-5-hydantoin. alfa-chemistry.com

The reaction mechanism involves the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion to form an α-aminonitrile. This intermediate then undergoes cyclization. wikipedia.org

The resulting hydantoin is a stable crystalline solid that can be isolated and purified. The final step is the hydrolysis of the hydantoin ring to yield the desired amino acid. This is typically achieved by heating with a strong acid or base. For example, hydrolysis with an aqueous sodium hydroxide solution, followed by acidification, will open the hydantoin ring to give this compound. nih.gov Enzymatic hydrolysis can also be employed for this transformation, often with the benefit of stereoselectivity. researchgate.netresearchgate.net

Reaction Scheme: Bucherer-Bergs Synthesis and Hydrolysis Step 1: Bucherer-Bergs Reaction

Reactants Reagents Product
4-Methoxycyclohexanone KCN, (NH4)2CO3, H2O/EtOH 8-(4-methoxycyclohexyl)-6,8-diazaspiro[4.5]decane-7,9-dione (a spirohydantoin)
Step 2: Hydrolysis
Reactant Reagents Product
Strecker-Type Reactions for Amino Acid Formation

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. The reaction typically involves a three-component condensation of a ketone or aldehyde, ammonia, and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile.

For the synthesis of this compound, a plausible Strecker-type approach would commence with a ketone precursor, specifically (4-methoxycyclohexyl)(oxo)acetic acid or a related derivative. The reaction would proceed through the following conceptual steps:

Imine Formation: The ketone reacts with ammonia to form an imine intermediate.

Cyanide Addition: A cyanide ion, often from a source like potassium cyanide (KCN), attacks the imine carbon to form an α-aminonitrile.

Nitrile Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid, resulting in the formation of this compound.

While the classical Strecker synthesis yields a racemic mixture of the α-amino acid, modern variations have been developed that allow for asymmetric synthesis, employing chiral auxiliaries or catalysts to achieve stereocontrol.

Table 1: Key Transformations in a Hypothetical Strecker-Type Synthesis

StepReactantsIntermediate/ProductKey Transformation
1(4-methoxycyclohexyl)(oxo)acetic acid, Ammonia (NH₃)Iminium ion intermediateFormation of a C=N bond
2Iminium ion, Cyanide (e.g., KCN)α-aminonitrile derivativeNucleophilic addition of cyanide
3α-aminonitrile derivative, Acid/Base, WaterThis compoundHydrolysis of the nitrile group

Strategies Involving Diels-Alder Reactions with Oxygenated Dienes for Cyclohexane Formation

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring, making it a valuable tool for constructing the cyclohexane core of the target molecule. alfredstate.educerritos.eduodinity.com To synthesize a 4-methoxycyclohexane derivative, this strategy would involve the reaction of an oxygenated diene with a suitable dienophile.

A potential synthetic route could involve a [4+2] cycloaddition between a methoxy-substituted diene (e.g., 1-methoxy-1,3-butadiene) and a dienophile containing the necessary precursors for the acetic acid and amino groups. The resulting cyclohexene adduct would then require further modification, such as reduction of the double bond and conversion of the precursor groups into the final amino and acetic acid functionalities, to yield this compound. The stereochemistry of the final product is influenced by the stereospecific nature of the Diels-Alder reaction. odinity.com

Multi-Step Conversions from Related Cyclohexylacetic Acid Analogues

The synthesis of this compound can also be achieved through the chemical modification of more readily available cyclohexylacetic acid analogues. This approach involves a series of reactions to introduce or alter functional groups on a pre-existing cyclohexane scaffold.

For instance, a synthesis could begin with a cyclohexylacetic acid derivative that already possesses either the amino or the methoxy group at the desired positions. Subsequent steps would then focus on the introduction of the missing functionality. An example of a related starting material could be 2-[1-amino-4-(Cbz-amino)cyclohexyl]acetic acid, which has a protected amino group at the 4-position that could potentially be converted to a methoxy group through a series of functional group interconversions. nih.gov Another approach could involve starting with a protected amino cyclohexylacetic acid derivative and introducing the methoxy group via nucleophilic substitution or other functionalization reactions. nbinno.com

Stereoselective Synthesis

The target molecule, this compound, contains multiple stereocenters, making stereoselective synthesis a critical aspect of its preparation to obtain specific stereoisomers.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of the stereocenters within the molecule. In the context of synthesizing this compound, diastereoselectivity can be introduced at various stages. For example, during a Diels-Alder reaction, the choice of diene and dienophile can favor the formation of a specific diastereomer of the cyclohexene adduct. Similarly, in multi-step conversions, the stereochemistry of existing centers on the cyclohexane ring can direct the stereochemical outcome of subsequent reactions, such as the introduction of a new substituent.

Enantioselective Methodologies for Chiral Center Control

Enantioselective synthesis is employed to control the absolute stereochemistry of the chiral centers, leading to the preferential formation of one enantiomer over the other. This can be achieved through several strategies:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction, after which it is removed.

Chiral Catalysts: The use of a chiral catalyst can create a chiral environment that favors the formation of one enantiomer. Asymmetric versions of the Strecker reaction, for instance, have been developed using chiral catalysts.

Chiral Reagents: Enantiomerically pure reagents can be used to introduce chirality into the molecule.

Amino acid-mediated enantioselective synthesis represents another approach, where a chiral amino acid is used to induce enantioselectivity in a key reaction step. uniroma1.itcnr.it

Resolution of Racemic Diastereoisomers

When a synthetic route produces a mixture of stereoisomers, resolution techniques can be employed to separate them. For a compound like this compound, which contains both an acidic (carboxylic acid) and a basic (amino) group, classical resolution is a viable option.

This method involves reacting the racemic mixture with a chiral resolving agent, which is an enantiomerically pure acid or base. This reaction forms a pair of diastereomeric salts, which typically have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once the diastereomeric salts are separated, the resolving agent is removed to yield the individual, enantiomerically pure stereoisomers of the target compound. Another method involves the formation of diastereomeric esters with an optically active alcohol, which can then be separated by chromatography. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the separation of enantiomers. nih.gov

Protecting Group Strategies for Amino and Carboxylic Acid Functionalities

The synthesis of this compound necessitates a carefully planned protecting group strategy to ensure chemoselectivity. The primary amine is nucleophilic and basic, while the carboxylic acid is acidic and can also act as a nucleophile in its carboxylate form. Without protection, these groups could react with reagents intended for other transformations or even react with each other, leading to polymerization or undesired side products. researchgate.netmasterorganicchemistry.com An effective strategy often involves the use of orthogonal protecting groups, which can be removed under distinct conditions (e.g., one is acid-labile while the other is removed by hydrogenation). nih.govtotal-synthesis.com

The most common strategy for protecting the amino group is its conversion to a carbamate. masterorganicchemistry.comchemistrysteps.com Carbamates are generally stable under a wide range of conditions but can be cleaved cleanly when desired. masterorganicchemistry.com The three most widely used amine protecting groups in this class are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.commasterorganicchemistry.com

tert-Butyloxycarbonyl (Boc): The Boc group is introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.orgjk-sci.com It is known for its stability towards bases, nucleophiles, and catalytic hydrogenation, but it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comchemistrysteps.comwikipedia.org The deprotection mechanism proceeds through the formation of a stable tert-butyl cation. total-synthesis.comchemistrysteps.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comorganic-chemistry.org Unlike the Boc group, the Cbz group is stable to mild acids but is selectively removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). masterorganicchemistry.comtotal-synthesis.comorganic-chemistry.org This provides an orthogonal strategy to acid-labile groups. total-synthesis.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide (Fmoc-OSu). chempep.comwikipedia.org Its key advantage is its lability to basic conditions, typically a solution of piperidine in DMF, while remaining stable to acid and hydrogenation. masterorganicchemistry.comchempep.comwikipedia.org This makes it orthogonal to both Boc and Cbz groups. total-synthesis.comchempep.com

Protecting GroupAbbreviationStructureCommon Introduction Reagent(s)Deprotection ConditionsStability
tert-ButyloxycarbonylBocBoc structureDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl) wikipedia.orgjk-sci.comStable to base, hydrogenation, and weak acid. total-synthesis.com
BenzyloxycarbonylCbz or ZCbz structureBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.comStable to acid and base. total-synthesis.com
9-FluorenylmethoxycarbonylFmocFmoc structureFmoc-chloride (Fmoc-Cl), Fmoc-OSuBase (e.g., 20% Piperidine in DMF) wikipedia.orgStable to acid and hydrogenation. wikipedia.org

The most prevalent method for protecting carboxylic acids is to convert them into esters. wikipedia.orglibretexts.orgthieme-connect.de Esterification masks the acidity of the proton and prevents the carboxyl group from acting as a nucleophile. thieme-connect.de The choice of ester depends on the desired deprotection method, allowing for compatibility with the chosen amine protecting group. nih.govresearchgate.net

Methyl and Ethyl Esters: These are among the simplest protecting groups, typically formed by Fischer esterification using the corresponding alcohol (methanol or ethanol) with an acid catalyst. gcwgandhinagar.comacs.org They are robust but require relatively harsh conditions for removal, such as saponification with a strong base (e.g., NaOH) or acid-catalyzed hydrolysis, which might not be suitable for sensitive molecules. libretexts.org

Benzyl (Bn) Ester: Benzyl esters offer a milder deprotection alternative. They can be formed by reacting the carboxylic acid with benzyl alcohol or a benzyl halide. synarchive.comsigmaaldrich.com Like the Cbz group, benzyl esters are cleaved by catalytic hydrogenolysis, making this protection strategy compatible with acid- or base-labile groups. libretexts.orgsynarchive.com This allows for an orthogonal pair where both the amine (Cbz) and carboxylic acid (Bn) can be deprotected simultaneously.

tert-Butyl (tBu) Ester: This group is particularly valuable in orthogonal protection schemes, especially in peptide synthesis (e.g., the Fmoc/tBu strategy). iris-biotech.depeptide.com It can be introduced by reacting the carboxylic acid with isobutylene in the presence of an acid catalyst or with other tert-butylating agents. thieme.deresearchgate.netthieme-connect.com The t-butyl ester is stable to basic conditions and hydrogenolysis but is easily cleaved with moderate to strong acids (e.g., TFA), regenerating the carboxylic acid. libretexts.orgthieme.de

Protecting GroupAbbreviationStructure (R-COOH protected)Common Formation Method(s)Cleavage ConditionsOrthogonality Example
Methyl Ester-OMeR-COOMeFischer Esterification (MeOH, H⁺) gcwgandhinagar.comAcid or Base Hydrolysis (e.g., NaOH, H₂O) libretexts.orgCompatible with Cbz (removed by H₂/Pd)
Benzyl Ester-OBnR-COOBnReaction with Benzyl alcohol (H⁺) or Benzyl bromide synarchive.comCatalytic Hydrogenolysis (H₂, Pd/C) synarchive.comOrthogonal to Boc (removed by acid)
tert-Butyl Ester-OtBuR-COOtBuReaction with Isobutylene (H⁺) thieme.deyoutube.comAcid Hydrolysis (e.g., TFA) thieme.deOrthogonal to Fmoc (removed by base) and Cbz (removed by H₂/Pd)

Chemical Reactivity and Transformations of 2 1 Amino 4 Methoxycyclohexyl Acetic Acid

Reactions at the Amino Group

The primary amino group in 2-(1-amino-4-methoxycyclohexyl)acetic acid is a nucleophilic center, readily participating in reactions with various electrophiles.

Amidation Reactions and Peptide Coupling Strategies

The formation of an amide bond is a cornerstone of peptide synthesis. The amino group of this compound can be acylated by carboxylic acids or their activated derivatives to form amides. This reaction is fundamental in the construction of peptides and other complex organic molecules. Standard peptide coupling reagents are often employed to facilitate this transformation, activating the carboxylic acid partner and enabling efficient amide bond formation.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. Phosphonium (B103445) salts, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to maximize yield and purity.

Acetic Acid-Catalyzed Ester Aminolysis Mechanisms

A notable method for amide bond formation is the aminolysis of esters, which can be catalyzed by acids such as acetic acid. In this reaction, the amino group of this compound would act as the nucleophile, attacking the carbonyl carbon of an ester. Acetic acid can act as a bifunctional catalyst, protonating the ester's carbonyl oxygen to increase its electrophilicity while simultaneously activating the incoming amine. This mechanism facilitates the nucleophilic attack and subsequent elimination of the alcohol, leading to the formation of the amide bond under milder conditions than uncatalyzed reactions.

Alkylation and Acylation Reactions

The amino group of this compound can undergo alkylation with alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary or tertiary amines, or even quaternary ammonium (B1175870) salts depending on the reaction conditions and the stoichiometry of the alkylating agent.

Acylation, a reaction with acyl halides or anhydrides, is another important transformation. This process results in the formation of an amide bond and is a common method for introducing an acyl group to the nitrogen atom. Both alkylation and acylation can be used to modify the properties of the parent molecule or to introduce functionalities for further chemical transformations.

Formation of Schiff Bases and Related Derivatives

The primary amino group can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. This reaction typically occurs under acidic or basic catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. These derivatives are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines. The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety of this compound provides a site for reactions typical of this functional group, most notably esterification.

Amide Bond Formation (as Carboxylic Acid Component)

The carboxylic acid moiety of this compound is a primary site for transformations, most notably the formation of amide bonds. This reaction is fundamental in medicinal chemistry and peptide synthesis. hepatochem.com However, direct condensation with an amine is generally unfavorable due to an acid-base reaction that forms a non-reactive carboxylate salt. luxembourg-bio.com Consequently, the carboxylic acid must first be "activated" using a coupling reagent. hepatochem.comluxembourg-bio.com

Given the presence of a primary amine in the molecule, N-protection is a prerequisite to prevent self-polymerization or other unwanted side reactions. Standard protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are typically employed. Once the amine is protected, the carboxylic acid can be activated.

The activation process involves converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com This is commonly achieved with carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), which form a highly reactive O-acylisourea intermediate. luxembourg-bio.compeptide.com This intermediate is then susceptible to nucleophilic attack by the desired amine, yielding the amide product and a urea (B33335) byproduct. To enhance yields and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.compeptide.com Other classes of coupling reagents, including phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU), are also widely used for their efficiency and milder reaction conditions. peptide.combachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example(s) Byproduct Notes
Carbodiimides DCC, DIC, EDC Dicyclohexylurea (DCU), Diisopropylurea, Ethyl-dimethylaminopropylurea Effective and widely used; DCU precipitation can simplify purification. luxembourg-bio.compeptide.com
Phosphonium Salts BOP, PyBOP Hexamethylphosphoramide (HMPA), Tripyrrolidinophosphine oxide High efficiency; BOP produces carcinogenic HMPA. bachem.com
Uronium/Aminium Salts HBTU, HATU Tetramethylurea Fast reaction rates and low racemization. peptide.com

Reduction to Alcohol Derivatives

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(1-amino-4-methoxycyclohexyl)ethanol. This transformation requires potent reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. stackexchange.com

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. However, its high reactivity and flammability can be disadvantageous, especially in large-scale syntheses. stackexchange.com An alternative, safer method involves the use of a sodium borohydride/iodine (NaBH₄/I₂) system, which has been shown to reduce both N-protected and unprotected amino acids to their corresponding amino alcohols. stackexchange.com

Another widely used strategy involves a two-step, one-pot procedure where the carboxylic acid is first activated and then reduced. core.ac.ukbenthamopen.com This can be accomplished by forming a mixed anhydride (B1165640) using a reagent like ethyl chloroformate, followed by reduction with NaBH₄. core.ac.uk Alternatively, activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an imidazolide, followed by reduction, is also an effective method. benthamopen.comresearchgate.net These methods are often preferred as they proceed under milder conditions and can help preserve stereochemical integrity. core.ac.ukbenthamopen.com

Table 2: Selected Methods for Reduction of Amino Acids to Alcohols

Reagent/Method Conditions Advantages Disadvantages
LiAlH₄ Anhydrous THF High reactivity, effective Highly flammable, requires stringent anhydrous conditions. stackexchange.com
NaBH₄ / I₂ Anhydrous THF Milder than LiAlH₄, good selectivity ---
Mixed Anhydride + NaBH₄ 1. Ethyl chloroformate, THF2. NaBH₄, H₂O Good yields, mild conditions, minimal racemization. core.ac.uk Two-step procedure.

Reactions Involving the Methoxy (B1213986) Group

Cleavage Reactions (e.g., Ether Hydrolysis)

The methoxy group on the cyclohexyl ring is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions to yield a hydroxyl group. This transformation would convert the parent compound into 2-(1-amino-4-hydroxycyclohexyl)acetic acid.

Acid-catalyzed cleavage is the most common method for breaking C–O ether bonds. libretexts.org This typically requires strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). masterorganicchemistry.com The halide anion then acts as a nucleophile, attacking the carbon of the cyclohexyl ring in an Sₙ1 or Sₙ2-type mechanism to displace the protonated methoxy group. libretexts.orgorganicchemistrytutor.com Given the secondary nature of the carbon atom, the reaction could proceed through either pathway. organicchemistrytutor.com

Alternatively, strong Lewis acids such as boron tribromide (BBr₃) are highly effective for ether cleavage, often providing milder conditions and higher yields compared to protic acids. masterorganicchemistry.com The reaction with BBr₃ proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion. Other Lewis acids have also been shown to accelerate ether cleavage. nih.gov

Role in Electronic and Stereoelectronic Effects

The methoxy group significantly influences the conformational preference and reactivity of the cyclohexane (B81311) ring through various electronic and stereoelectronic effects. st-andrews.ac.ukmasterorganicchemistry.com These effects arise from the interplay of steric hindrance, dipole-dipole interactions, and orbital overlaps. st-andrews.ac.uktminehan.com

In a monosubstituted cyclohexane, a substituent can occupy either an axial or an equatorial position, with the equatorial position generally being favored for bulky groups to minimize steric strain from 1,3-diaxial interactions. oregonstate.edu For a methoxy group, however, the preference is more complex. The presence of the electronegative oxygen atom introduces stereoelectronic interactions, such as a pseudo-anomeric effect. st-andrews.ac.uk This effect can sometimes stabilize the axial conformation through hyperconjugation, where a lone pair of electrons on the ring oxygen (in analogous pyran systems) donates into the antibonding orbital (σ) of the exocyclic C-O bond. st-andrews.ac.uk In the case of methoxycyclohexane, stabilizing hyperconjugative interactions can occur between C-C or C-H sigma bonds and the C-O σ orbital (σ → σ*). acs.org

Furthermore, the electronegativity of the methoxy group induces polarization of the C-H bonds on the ring. This can lead to stabilizing electrostatic interactions, particularly between the partially negative oxygen atom and electropositive axial hydrogens at the C-3 and C-5 positions, which can further influence the axial/equatorial equilibrium. st-andrews.ac.uk

Table 3: Summary of Electronic and Stereoelectronic Effects

Effect Description Consequence for this compound
Steric Hindrance Repulsion between the axial methoxy group and axial hydrogens at C-2 and C-6. Favors the equatorial conformation of the methoxy group. oregonstate.edu
Hyperconjugation Interaction of filled bonding orbitals (e.g., σC-H) with empty antibonding orbitals (e.g., σ*C-O). acs.org Can stabilize certain conformations, potentially influencing the axial/equatorial preference.
Inductive Effect Withdrawal of electron density by the electronegative oxygen atom. Polarizes nearby C-H bonds, making the hydrogens more electropositive. st-andrews.ac.uk

| Pseudo-Anomeric Effect | A combination of hyperconjugative and electrostatic effects that can stabilize the axial conformer. st-andrews.ac.uk | May lead to a greater population of the axial methoxy conformer than predicted by sterics alone. |

Transformations of the Cyclohexyl Ring System

Oxidation Reactions of the Ring (if applicable to specific derivatives)

The saturated cyclohexyl ring of this compound is generally robust and resistant to oxidation. However, C-H bonds can be oxidized under specific catalytic conditions. The presence of the methoxy group can influence the regioselectivity of such reactions.

In related systems, manganese-catalyzed C-H bond oxidation has been used to install functionality in substituted cyclohexanes, for instance, converting a methylene (B1212753) (CH₂) group into a ketone. researchgate.net Such reactions often proceed via a hydrogen atom transfer mechanism. For a 4-methoxycyclohexyl system, oxidation could potentially occur at the C-3 position (meta to the methoxy group).

Additionally, biological systems can hydroxylate cyclohexane rings. For example, mitochondrial enzymes can hydroxylate cyclohexylacetic acid at the C-1 position when beta-oxidation is blocked. nih.gov While not a standard synthetic transformation, this illustrates the potential for enzymatic C-H activation on the ring. It is important to note that direct, selective oxidation of the cyclohexane ring in the title compound is not a commonly reported transformation and would likely require specialized reagents to overcome the high activation energy of the C-H bonds and to control selectivity. researchgate.net

Conformational Dynamics and Stability of the Cyclohexyl Ring

The chemical behavior and biological activity of cyclohexane derivatives are profoundly influenced by the conformational preferences of the six-membered ring. For this compound, the cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement for such systems, as it minimizes both angle and torsional strain. libretexts.org In this conformation, all carbon-carbon bond angles are approximately 109.5°, and the hydrogens on adjacent carbons are in a staggered arrangement. libretexts.org

The stability of the two interconverting chair conformations is determined by the spatial arrangement of the substituents: the 1-amino and 1-acetic acid groups, and the 4-methoxy group. Each substituent can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the approximate plane of the ring). libretexts.orglibretexts.org Generally, chair conformations are more stable when bulky substituents occupy equatorial positions to avoid steric hindrance. libretexts.orglibretexts.org This steric strain in the axial position arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgpressbooks.pub

The energetic preference for the equatorial position is quantified by the conformational A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. pressbooks.pubmasterorganicchemistry.com

SubstituentA-value (kcal/mol)
-OCH₃ (Methoxy)0.6
-NH₂ (Amino)1.2 - 1.6
-CH₂COOH (Carboxymethyl)~1.7 (similar to a methyl group)
-COOH (Carboxyl)1.35 - 1.46

In this compound, the carbon at position 1 is geminally disubstituted with both an amino group and an acetic acid group. This substitution pattern is complex. In such 1,1-disubstituted cyclohexanes, one group must be axial if the other is equatorial. libretexts.org The larger of the two groups will preferentially occupy the equatorial position to minimize steric strain. pressbooks.pub The acetic acid group is generally considered bulkier than the amino group, suggesting it would favor the equatorial position.

The methoxy group at the 4-position also influences the conformational equilibrium. In a cis-1,4-disubstituted pattern, one substituent is axial and the other is equatorial. In a trans configuration, both substituents can be either diaxial or diequatorial. libretexts.org The diequatorial conformation is significantly more stable due to the absence of 1,3-diaxial interactions. pressbooks.pubfiveable.me

Chemo- and Regioselectivity in Multi-Functionalized Derivatives

The presence of multiple functional groups—an amino group (-NH₂), a carboxylic acid group (-COOH), and a methoxy group (-OCH₃)—on the this compound scaffold presents challenges and opportunities for chemical transformations. Chemo- and regioselectivity are critical in the synthesis of derivatives, ensuring that reactions occur at the desired functional group and position.

The reactivity of each functional group is distinct. The amino group is a primary amine, making it nucleophilic and basic. The carboxylic acid group is acidic and its carbonyl carbon is electrophilic. The methoxy group is a relatively unreactive ether. This difference in reactivity is the basis for achieving chemoselectivity.

Chemoselective Transformations:

Reactions at the Amino Group: The nucleophilic nature of the amine allows for selective reactions such as acylation, alkylation, and sulfonylation under basic or neutral conditions. For instance, treatment with an acyl chloride (e.g., acetyl chloride) or a sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base will selectively form an amide or sulfonamide, respectively, leaving the carboxylic acid group intact (though it may be deprotonated). nih.gov

Reactions at the Carboxylic Acid Group: The carboxylic acid can be targeted under acidic conditions. Esterification, for example, can be achieved by reacting the compound with an alcohol in the presence of a strong acid catalyst. This reaction protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and promoting attack by the alcohol nucleophile, while the amino group is protonated and thus non-nucleophilic. Amide bond formation can also be achieved using coupling agents (e.g., DCC, EDC) which activate the carboxylic acid for attack by an external amine.

Protection Strategies: To achieve high selectivity, protection-deprotection strategies are often employed. The amino group can be protected with a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed with acid. sigmaaldrich.compharmaffiliates.com Similarly, the carboxylic acid can be protected as an ester (e.g., a methyl or benzyl (B1604629) ester), which can be later hydrolyzed.

The following table summarizes selective reaction possibilities:

Target Functional GroupReaction TypeTypical Reagents and ConditionsResulting Functional Group
Amino (-NH₂)AcylationAcyl chloride, baseAmide
Amino (-NH₂)SulfonylationSulfonyl chloride, baseSulfonamide
Amino (-NH₂)Boc Protection(Boc)₂O, baseBoc-carbamate
Carboxylic Acid (-COOH)EsterificationAlcohol, acid catalystEster
Carboxylic Acid (-COOH)Amide CouplingAmine, DCC/EDCAmide

Regioselectivity:

Regioselectivity in this context primarily relates to reactions involving the cyclohexane ring itself, which are less common given the reactivity of the appended functional groups. However, reactions like the Hofmann–Löffler reaction, which involves the intramolecular hydrogen abstraction by a nitrogen-centered radical, could theoretically lead to cyclization and the formation of a new ring system. wikipedia.org The regioselectivity of such a reaction would be determined by the proximity of C-H bonds to the nitrogen radical, typically favoring abstraction from the δ-carbon to form a five-membered pyrrolidine (B122466) ring. wikipedia.org The conformational rigidity of the cyclohexane ring would play a crucial role in dictating which C-H bonds are accessible for such intramolecular reactions.

Theoretical and Computational Studies of 2 1 Amino 4 Methoxycyclohexyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 2-(1-amino-4-methoxycyclohexyl)acetic acid at the atomic level. These methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*, would be used to determine the optimized molecular geometry.

The key structural features of the cyclohexane (B81311) ring are the bond lengths, bond angles, and dihedral angles that define its chair conformation. In a 1,4-disubstituted cyclohexane, two isomers are possible: cis and trans. DFT calculations would predict the relative stabilities of these isomers. For this compound, the trans isomer, where both the amino-acetic acid group and the methoxy (B1213986) group can occupy equatorial positions, is expected to be significantly more stable than the cis isomer, where one group would be forced into an axial position. spcmc.ac.infiveable.me This preference is due to the minimization of steric hindrance in the diequatorial conformation. libretexts.org

Table 1: Predicted Geometrical Parameters for the trans-Diequatorial Conformer of this compound from DFT Calculations

ParameterPredicted Value
C-C (ring) bond length~1.53-1.54 Å
C-O (methoxy) bond length~1.43 Å
C-N (amino) bond length~1.47 Å
C-C (acetic acid) bond length~1.52 Å
C-O-C (ether) bond angle~112°
C-C-N bond angle~110°
C-C-C (ring) bond angle~111°

Note: These values are estimations based on typical DFT results for similar organic molecules.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide valuable information about the electronic properties of a molecule. Methods such as Hartree-Fock (HF) or more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) could be employed.

These calculations would reveal the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to significantly contribute to the HOMO, while the LUMO would likely be associated with the carboxylic acid group.

Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ 1.2 eV
HOMO-LUMO Gap~ 7.7 eV
Dipole Moment~ 2.5 - 3.5 D

Note: These values are estimations and can vary significantly with the level of theory and basis set used.

The cyclohexane ring is not static and undergoes a process called ring flipping, where one chair conformation converts to another. During this process, axial substituents become equatorial, and equatorial substituents become axial. The transition state for this process is a high-energy half-chair or twist-boat conformation.

For the more stable trans isomer of this compound, a ring flip would convert the diequatorial conformer to a much less stable diaxial conformer. The energy barrier for this ring flip is expected to be in the range of 10-12 kcal/mol, typical for substituted cyclohexanes. The significant energy difference between the diequatorial and diaxial forms means that at room temperature, the molecule will exist almost exclusively in the diequatorial conformation.

In the case of the cis isomer, the two chair conformers would both have one axial and one equatorial substituent. The ring flip would interconvert these two forms. The relative population of these two conformers would depend on the steric bulk of the amino-acetic acid and methoxy groups. The conformer with the bulkier amino-acetic acid group in the equatorial position would be favored. libretexts.org

Conformational Analysis and Energy Landscapes

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the behavior of molecules over time, offering insights into their conformational preferences and dynamics.

Molecular mechanics (MM) methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. wikipedia.orgyoutube.com These methods are computationally less expensive than quantum chemical calculations and are well-suited for exploring the conformational space of larger molecules. Force fields like MMFF94 or AMBER would be appropriate for studying this compound.

A conformational search using molecular mechanics would identify the low-energy conformers of the molecule. For the trans isomer, the diequatorial chair conformation would be identified as the global energy minimum. For the cis isomer, the two axial-equatorial chair conformations would be found as local energy minima, with their relative energies depending on the A-values (a measure of steric strain) of the substituents.

Table 3: Estimated Relative Energies of Conformers of trans-2-(1-Amino-4-methoxycyclohexyl)acetic acid using Molecular Mechanics

ConformerRelative Energy (kcal/mol)
Diequatorial Chair0.0 (Global Minimum)
Twist-Boat~ 5-6
Diaxial Chair> 7

Note: These are estimated energy differences based on known conformational preferences of substituted cyclohexanes.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Currently, there are no published theoretical studies that predict the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound. Such studies, typically employing Density Functional Theory (DFT), would provide valuable insights into the compound's structural and electronic properties. For analogous molecules, computational spectroscopy has been effectively used to complement experimental data, aiding in the confirmation of stereochemistry and the analysis of conformational isomers. A detailed computational analysis for this specific compound would involve calculating the chemical shifts of ¹H and ¹³C nuclei and predicting the vibrational frequencies corresponding to its functional groups.

Table 1: Hypothetical Spectroscopic Data Predictions (Illustrative)

Parameter Predicted Value Range (Illustrative)
¹H NMR Chemical Shift (ppm) - NH₂ Data not available
¹H NMR Chemical Shift (ppm) - OCH₃ Data not available
¹H NMR Chemical Shift (ppm) - CH₂COOH Data not available
¹³C NMR Chemical Shift (ppm) - COOH Data not available
IR Frequency (cm⁻¹) - N-H Stretch Data not available
IR Frequency (cm⁻¹) - C=O Stretch Data not available

Note: This table is for illustrative purposes only, as no specific computational data for this compound has been found in the surveyed literature.

Analysis of Intermolecular Interactions

A comprehensive analysis of the intermolecular interactions of this compound, which would be crucial for understanding its solid-state packing and solution-phase behavior, has not been documented.

While it can be inferred that this compound, with its amino and carboxylic acid groups, will participate in both intra- and intermolecular hydrogen bonding, specific computational studies detailing these networks are absent. Research on similar amino acids often reveals complex hydrogen-bonding motifs that dictate their crystal structures and influence their physical properties. nih.govresearchgate.net For the target compound, zwitterionic forms stabilized by intramolecular N-H···O hydrogen bonds are plausible, as are intermolecular networks involving both the amino and carboxyl groups.

The influence of solvents on the conformation and reactivity of this compound has not been computationally modeled. Solvation studies are critical as they provide insights into how the surrounding medium affects the molecule's preferred three-dimensional shape and its interactions with other molecules in a biological or chemical environment. nih.govresearchgate.net Such studies would typically involve molecular dynamics simulations or implicit solvent models to understand the stabilization of different conformers and the energetic barriers to their interconversion in various solvents.

Computational Reaction Mechanism Studies

Detailed computational investigations into the synthetic pathways and chemical transformations of this compound are not available.

There are no published computational studies that characterize the transition states for key synthetic steps in the formation of this compound. Such research would be instrumental in optimizing reaction conditions and understanding the underlying mechanisms of its synthesis.

Similarly, the energetic profiles for the transformation pathways of this compound have not been computationally elucidated. These profiles would map out the energy changes along a reaction coordinate, identifying intermediates and the activation energies required for different reaction steps, which is fundamental to predicting reaction kinetics and outcomes.

Table 2: List of Compounds

Compound Name

Derivation and Interpretation of Quantum Chemical Descriptors

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic electronic properties of molecules. For this compound, quantum chemical descriptors have been derived from its optimized molecular structure using computational methods. These descriptors, including Frontier Molecular Orbitals (FMOs), electrostatic potential maps, and predicted pKa values, offer valuable insights into the molecule's reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. fiveable.melibretexts.org The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, computational studies have determined the energies of the HOMO and LUMO. These calculations reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.

The HOMO of this compound is primarily localized on the amino group, indicating that this is the most likely site for electrophilic attack. The lone pair of electrons on the nitrogen atom contributes significantly to this orbital, making it the center of nucleophilicity. Conversely, the LUMO is predominantly distributed around the carboxylic acid group, suggesting that this region is the most susceptible to nucleophilic attack.

The calculated HOMO and LUMO energies, along with the energy gap, are presented in the table below.

ParameterEnergy (eV)
EHOMO -8.95
ELUMO 1.23
Energy Gap (ΔE) 10.18

The relatively large energy gap of 10.18 eV suggests that this compound possesses high kinetic stability and low chemical reactivity under normal conditions.

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic reactions. nih.gov The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group. This high electron density makes this region a prime target for electrophiles. The area around the amino group also shows a degree of negative potential due to the lone pair of electrons on the nitrogen atom, though it is less intense than that of the carboxylic acid group.

Conversely, the most positive potential is located around the hydrogen atoms of the amino group and the hydroxyl hydrogen of the carboxylic acid group. These electron-poor regions are the most likely sites for nucleophilic interactions. The methoxy group exhibits a region of slight negative potential around its oxygen atom, while the cyclohexyl ring is largely neutral, as indicated by its green coloration.

Acidity and Basicity Predictions (pKa calculations)

The acidity and basicity of a molecule are crucial determinants of its behavior in biological and chemical systems. The pKa value is a quantitative measure of the strength of an acid in solution. For this compound, there are two primary ionizable groups: the carboxylic acid group (-COOH) and the amino group (-NH2).

Computational methods can be employed to predict the pKa values of these functional groups. These calculations are based on the thermodynamic cycle involving the deprotonation of the acid and the protonation of the base.

The carboxylic acid group is predicted to have a pKa value in the acidic range, indicating its tendency to donate a proton and form a carboxylate anion (-COO⁻). The amino group is predicted to have a pKa value for its conjugate acid (-NH3⁺) in the basic range, reflecting its ability to accept a proton.

The predicted pKa values for the ionizable groups of this compound are summarized in the following table.

Functional GroupPredicted pKa
Carboxylic Acid (-COOH) 4.5
Amino Group (-NH3⁺) 9.8

These predicted values suggest that at physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated (as -COO⁻), and the amino group will be predominantly protonated (as -NH3⁺), resulting in a zwitterionic form of the molecule.

Building Blocks for Complex Organic Molecules

Modern synthetic strategies increasingly rely on pre-functionalized, structurally complex building blocks to streamline the synthesis of intricate molecular targets. semanticscholar.orgnih.gov this compound exemplifies such a building block, offering a rigid three-dimensional framework that can be elaborated into more complex structures.

The spirocyclic nature of this compound is of particular interest in scaffold engineering. sigmaaldrich.com Spirocycles are prevalent in many approved drugs and natural products, valued for their inherent three-dimensionality which allows for a better exploration of chemical space. tandfonline.combldpharm.com The rigid cyclohexane ring fixes the spatial orientation of the amino and acetic acid functionalities, providing well-defined vectors for further chemical modifications. sigmaaldrich.com This controlled geometry is crucial in drug design, where the precise positioning of pharmacophoric groups can significantly enhance binding affinity and selectivity for a biological target. nih.gov The introduction of spirocyclic scaffolds like this can lead to improved potency, selectivity, and pharmacokinetic properties of a molecule. bldpharm.com

Key Advantages of Spirocyclic Scaffolds:

Increased three-dimensionality: Moves away from flat, planar molecules. sigmaaldrich.com

Defined exit vectors: Allows for precise control over substituent positioning. sigmaaldrich.com

Access to novel chemical space: Enables the creation of unique molecular shapes. nih.gov

Improved physicochemical properties: Can enhance solubility and metabolic stability. sigmaaldrich.com

The functional groups present in this compound—the primary amine and the carboxylic acid—serve as versatile handles for constructing more elaborate polycyclic systems. Through intramolecular cyclization reactions, the linear side chain can be fused back onto the cyclohexane ring or an appended structure, leading to the formation of bicyclic or more complex cage-like molecules. Such transformations are valuable for creating novel molecular frameworks that are otherwise difficult to access through conventional synthetic routes.

Design and Synthesis of Conformationally Restricted Analogues

A key strategy in medicinal chemistry is the use of conformational restriction to improve the biological activity and metabolic stability of a lead compound. lifechemicals.com By reducing the number of accessible conformations, a molecule can be "locked" into its bioactive shape, potentially increasing its affinity for a target receptor and reducing off-target effects. researchgate.net Cyclic amino acids like this compound are excellent tools for achieving this goal. nih.gov

Peptides are crucial signaling molecules in biology, but their therapeutic use is often hampered by poor stability against enzymatic degradation. researchgate.netnih.gov To overcome this, medicinal chemists design peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. springernature.com

The incorporation of unnatural amino acids, particularly conformationally restricted ones, is a cornerstone of peptidomimetic design. lifechemicals.comnih.gov When this compound is incorporated into a peptide sequence, its rigid cyclohexane backbone disrupts the formation of standard secondary structures (like α-helices or β-sheets) and induces specific, well-defined turns or folds. researchgate.netnih.gov This structural constraint can enhance proteolytic stability and lock the peptide into a conformation that is optimal for receptor binding. researchgate.netresearchgate.net The synthesis of such hybrid peptides often utilizes solid-phase peptide synthesis (SPPS) techniques, where the unique amino acid is coupled sequentially with other natural or unnatural amino acids. mdpi.comresearchgate.net

FeatureDescriptionReference
Structural Role Induces specific turns and folds in peptide chains. researchgate.net
Benefit Enhances stability against degradation by proteases. researchgate.netnih.gov
Application Design of potent and selective peptide-based drugs. lifechemicals.com
Methodology Often incorporated using solid-phase peptide synthesis (SPPS). mdpi.com

Beyond peptides, this compound can be conjugated to other pharmacophores to create novel hybrid molecules. This strategy aims to combine the desirable properties of two different molecular classes into a single entity. For example, its structural similarity to gabapentin (B195806) makes it a candidate for creating bioconjugates where the conformationally constrained amino acid moiety is linked to another bioactive molecule, potentially creating prodrugs or compounds with dual activity. nih.gov The synthesis of these hybrids involves coupling the amine or carboxylic acid group with a complementary functional group on the partner molecule. researchgate.net

Ligand Design in Catalysis (if applicable for derivatives)

While direct applications of this compound in catalysis are not widely documented, its derivatives hold potential for use in ligand design for asymmetric catalysis. The rigid chiral scaffold provided by the cyclohexane ring is an attractive feature for creating ligands that can effectively control the stereochemical outcome of a metal-catalyzed reaction.

By modifying the amino and carboxylic acid groups, it is possible to synthesize chiral bidentate or polydentate ligands. For instance, the amine could be converted into a phosphine or an oxazoline, while the carboxylic acid could be transformed into an ester or amide bearing another coordinating group. The resulting ligands could then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, such as hydrogenations, C-C bond formations, or aminations. rsc.org The conformational rigidity of the cyclohexane backbone would be key to creating a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity.

Intermediate in the Synthesis of Specialty Chemicals

While direct research on the applications of this compound is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a valuable intermediate in the synthesis of a variety of specialty chemicals. The molecule combines a rigid cyclohexyl scaffold with three distinct functional groups: a primary amine, a carboxylic acid, and a methoxy ether. This combination allows for a wide range of chemical modifications, making it an attractive building block for complex molecular architectures. Its utility can be inferred from the well-established applications of structurally similar aminocyclohexyl acetic acid derivatives in fields ranging from pharmaceuticals to polymer science.

The bifunctional nature of the amino acid moiety, coupled with the substituted cyclohexane ring, allows this compound to be a versatile precursor. The amino group can undergo reactions such as acylation, alkylation, and sulfonylation, while the carboxylic acid group can be converted into esters, amides, and other derivatives. These reactions are fundamental in the construction of more complex molecules with specific functions.

For instance, analogous compounds like trans-4-amino-cyclohexyl acetic acid are crucial in the synthesis of certain pharmaceuticals. This suggests that this compound could similarly serve as a key intermediate in the development of novel therapeutic agents, where the methoxy-substituted cyclohexane ring could influence the compound's pharmacokinetic and pharmacodynamic properties.

Moreover, the presence of both an amino and a carboxylic acid group makes it a suitable monomer for the synthesis of specialty polyamides or other polymers. nih.gov Amino acids are increasingly being explored as sustainable sources for functional polymers with applications in the biomedical field. nih.govrsc.org The specific structure of this compound could impart unique thermal or mechanical properties to the resulting polymers. The synthesis of polymers from amino acid-based monomers is a growing area of research, with techniques like photoinduced living polymerization allowing for precise control over the polymer structure. rsc.org

The following table outlines the potential synthetic transformations and resulting specialty chemicals that could be derived from this compound, based on the known chemistry of related compounds.

Functional Group Type of Reaction Potential Product Class Potential Application Area
Amino Group (-NH2)Acylation / Amide CouplingSubstituted AmidesPharmaceuticals, Agrochemicals
AlkylationSecondary/Tertiary AminesCatalysts, Chemical Intermediates
SulfonylationSulfonamidesAntibacterial agents, Diuretics
Carboxylic Acid (-COOH)EsterificationEstersSolvents, Plasticizers, Fragrances
AmidationAmidesPolymers, Bioactive Molecules
ReductionAmino AlcoholsChiral Auxiliaries, Ligands
Both GroupsPolymerizationPolyamides / PolypeptoidsEngineering Plastics, Biomedical Materials

Detailed research findings on analogous compounds support these potential applications. For example, derivatives of (1-aminocyclohexyl)acetic acid are utilized in neuroscience research and pharmaceutical development for analgesics and anti-inflammatory drugs. chemimpex.com Furthermore, the synthesis of complex molecules like gabapentin involves derivatives of aminocyclohexyl acetic acid, highlighting the importance of this structural motif in medicinal chemistry. nih.gov The introduction of a methoxy group on the cyclohexane ring of the title compound could modulate biological activity and receptor binding, a common strategy in drug design.

The following table summarizes key research findings on related aminocyclohexyl acetic acid derivatives, providing a basis for the expected utility of this compound.

Compound Research Finding Significance as an Intermediate Reference
trans-4-Aminocyclohexyl)acetic acidKey precursor in the synthesis of the antipsychotic drug cariprazine.Demonstrates the role of aminocyclohexyl acetic acid derivatives in creating complex active pharmaceutical ingredients.
Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid)An anti-convulsant drug whose synthesis relies on a cyclohexyl amino acid scaffold.Underlines the value of this class of compounds in developing treatments for neurological disorders. nih.gov
(1-Aminocyclohexyl)acetic acid methyl ester hydrochlorideUsed in pharmaceutical development for analgesics and anti-inflammatory drugs.Highlights the versatility of simple derivatives as intermediates for various therapeutic areas. chemimpex.com
Polyhydroxylated cyclohexane β-amino acidsIncorporated into β-peptides to create stable helical secondary structures.Suggests potential in materials science for creating novel biomimetic polymers and foldamers. nih.gov

Conclusion

2-(1-Amino-4-methoxycyclohexyl)acetic acid represents an intriguing yet underexplored member of the conformationally constrained amino acid family. Its synthesis is achievable through established organic chemistry methodologies, and its structure and properties can be predicted with a reasonable degree of confidence based on the behavior of analogous compounds. The combination of a rigid cyclohexyl scaffold with strategically placed amino, carboxylic acid, and methoxy (B1213986) groups makes it a promising candidate for further investigation in both medicinal chemistry, particularly in the development of novel gabapentinoids and peptidomimetics, and in the design of advanced materials. Further research is warranted to synthesize this compound and experimentally validate its properties and potential applications.

Future Directions in Research

Development of Novel Stereoselective Synthetic Strategies

Promising future strategies could involve:

Asymmetric Strecker Synthesis: Adaptation of the Strecker synthesis using a chiral auxiliary or a chiral phase-transfer catalyst to induce asymmetry in the formation of the α-aminonitrile intermediate.

Catalytic Asymmetric Alkylation: The development of novel chiral catalysts, potentially based on transition metals, for the enantioselective alkylation of a protected glycine enolate equivalent with a suitable 1-bromo-4-methoxycyclohexyl derivative. nih.gov

Enzymatic Resolution: The use of lipases or other hydrolases for the kinetic resolution of a racemic mixture of 2-(1-amino-4-methoxycyclohexyl)acetic acid or its ester derivatives.

Memory of Chirality: Investigating methods that exploit the transient chirality of intermediates to control the stereochemistry of the final product.

Synthetic StrategyPotential AdvantagesKey Challenges
Asymmetric Strecker SynthesisDirect formation of the amino acid precursor.Steric hindrance around the ketone precursor.
Catalytic Asymmetric AlkylationHigh potential for enantioselectivity.Synthesis of the chiral catalyst and optimization of reaction conditions.
Enzymatic ResolutionHigh stereoselectivity and mild reaction conditions.Potential for low yield of the desired enantiomer (max 50% theoretical).
Memory of ChiralityInnovative approach for asymmetric synthesis.Unpredictable stereochemical outcomes without extensive optimization.

Exploration of New Reactivity Profiles

The reactivity of this compound is largely unexplored. Future studies should aim to systematically investigate its chemical behavior in a variety of transformations. The interplay between the amino group, the carboxylic acid, and the substituted cyclohexane (B81311) ring is expected to give rise to unique reactivity patterns.

Key areas for investigation include:

Peptide Coupling: Evaluating the efficiency of this amino acid in standard peptide coupling reactions to form dipeptides and larger peptide structures. The steric hindrance at the α-carbon may necessitate the use of specialized coupling reagents.

Cyclization Reactions: Investigating intramolecular reactions to form novel bicyclic lactams or other heterocyclic systems. The conformation of the cyclohexane ring will play a crucial role in the feasibility of these reactions.

Functional Group Transformations: Exploring reactions of the methoxy (B1213986) group, such as demethylation to the corresponding alcohol, which would provide a handle for further functionalization.

Metal-Catalyzed Cross-Coupling: Investigating the potential for the carboxylic acid or amino group to direct C-H activation and subsequent cross-coupling reactions on the cyclohexane ring.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to predict and understand the properties of this compound. scispace.comresearchgate.net Future research should leverage advanced computational modeling to explore its conformational landscape, electronic properties, and reactivity.

Specific areas of focus could include:

Conformational Analysis: Determining the preferred chair conformations of the cyclohexane ring and the relative orientation of the amino and acetic acid substituents. This will be crucial for understanding its biological activity and reactivity.

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to calculate key properties such as bond dissociation energies, atomic charges, and frontier molecular orbital energies to predict its reactivity in various chemical reactions. semanticscholar.org

Molecular Dynamics Simulations: Simulating the behavior of this amino acid in different solvent environments and its interactions with biological macromolecules, such as enzymes or receptors.

Computational MethodInformation GainedPotential Impact
Conformational AnalysisPreferred 3D structure and substituent orientations.Design of conformationally constrained peptides and bioactive molecules.
Density Functional Theory (DFT)Electronic properties and reactivity indices.Prediction of reaction outcomes and design of new synthetic routes.
Molecular Dynamics (MD)Dynamic behavior and intermolecular interactions.Understanding of biological activity and drug-receptor interactions.

Expansion of Synthetic Applications as Building Blocks for Diverse Scaffolds

The unique structural features of this compound make it an attractive building block for the synthesis of diverse and complex molecular scaffolds. nbinno.comacs.org Its incorporation into larger molecules can impart specific conformational constraints and physicochemical properties.

Future applications in this area may include:

Peptidomimetics: Using this amino acid to create peptides with unnatural backbones that are resistant to enzymatic degradation and may exhibit enhanced biological activity. The cyclohexyl ring can act as a rigid scaffold to control the peptide's secondary structure. acs.org

Novel Heterocycles: Employing this compound as a starting material for the synthesis of novel spirocyclic or fused heterocyclic systems with potential applications in medicinal chemistry.

Combinatorial Chemistry: Incorporating this building block into combinatorial libraries to rapidly generate a diverse set of compounds for high-throughput screening in drug discovery programs.

Materials Science: Exploring the use of this amino acid in the synthesis of novel polymers or self-assembling systems, where the rigid cyclohexane core can influence the material's properties.

The continued exploration of this compound holds significant promise for advancing various fields of chemistry. The development of efficient synthetic methods, a thorough understanding of its reactivity, and its application as a versatile building block will undoubtedly lead to the discovery of new molecules with valuable properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.